molecular formula C12H17Br2NO3S B14395596 2,6-Dibromo-4-(2-butoxyethanesulfonyl)aniline CAS No. 88470-99-9

2,6-Dibromo-4-(2-butoxyethanesulfonyl)aniline

Cat. No.: B14395596
CAS No.: 88470-99-9
M. Wt: 415.14 g/mol
InChI Key: BGVJSGPHYXQHFS-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-(2-butoxyethanesulfonyl)aniline is an organic compound characterized by the presence of bromine atoms, a butoxyethanesulfonyl group, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-4-(2-butoxyethanesulfonyl)aniline typically involves multi-step organic reactionsThe reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and sulfonylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-4-(2-butoxyethanesulfonyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various substituted anilines .

Scientific Research Applications

2,6-Dibromo-4-(2-butoxyethanesulfonyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-(2-butoxyethanesulfonyl)aniline involves its interaction with specific molecular targets. The bromine atoms and sulfonyl group play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dibromo-4-(2-butoxyethanesulfonyl)aniline is unique due to the presence of the butoxyethanesulfonyl group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other dibromoaniline derivatives and contributes to its specific applications and reactivity .

Properties

CAS No.

88470-99-9

Molecular Formula

C12H17Br2NO3S

Molecular Weight

415.14 g/mol

IUPAC Name

2,6-dibromo-4-(2-butoxyethylsulfonyl)aniline

InChI

InChI=1S/C12H17Br2NO3S/c1-2-3-4-18-5-6-19(16,17)9-7-10(13)12(15)11(14)8-9/h7-8H,2-6,15H2,1H3

InChI Key

BGVJSGPHYXQHFS-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCS(=O)(=O)C1=CC(=C(C(=C1)Br)N)Br

Origin of Product

United States

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